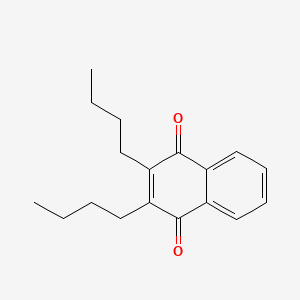

2,3-Dibutylnaphthalene-1,4-dione

Description

2,3-Dibutylnaphthalene-1,4-dione is a naphthoquinone derivative featuring two butyl groups at positions 2 and 3 of the naphthalene-1,4-dione core. The naphthoquinone scaffold is renowned for its redox activity and biological relevance, particularly in antimicrobial and anticancer applications .

Properties

CAS No. |

104582-09-4 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

2,3-dibutylnaphthalene-1,4-dione |

InChI |

InChI=1S/C18H22O2/c1-3-5-9-13-14(10-6-4-2)18(20)16-12-8-7-11-15(16)17(13)19/h7-8,11-12H,3-6,9-10H2,1-2H3 |

InChI Key |

SBCOIRGZLUGOAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutylnaphthalene-1,4-dione can be achieved through various methods. One common approach involves the condensation of 2-butylnaphthalene with butyl lithium, followed by oxidation to introduce the ketone functionalities. Another method includes the use of copper (II) oxide nanoparticles as catalysts under mild, ambient, and solvent-free conditions .

Industrial Production Methods: In industrial settings, the production of 2,3-Dibutylnaphthalene-1,4-dione often involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction environments to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibutylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to introduce additional functional groups.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of hydroquinones.

Substitution: Introduction of various alkyl or acyl groups on the aromatic ring.

Scientific Research Applications

2,3-Dibutylnaphthalene-1,4-dione has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibutylnaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as a redox-cycling agent, generating reactive oxygen species (ROS) that induce cellular responses such as apoptosis or necrosis . It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Naphthalene-1,4-dione derivatives are highly tunable via substitutions at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Naphthalene-1,4-dione Derivatives

Key Observations:

- Lipophilicity: The butyl groups in 2,3-dibutylnaphthalene-1,4-dione confer higher hydrophobicity compared to methoxy or amino derivatives, favoring applications in lipid-rich environments .

- Crystallinity: Derivatives with polar substituents (e.g., methoxy, amino) exhibit higher melting points due to stronger intermolecular interactions (C–H⋯O, hydrogen bonds), whereas bulky alkyl groups may reduce crystallinity .

- Redox Activity: Thioether-substituted derivatives (e.g., 2,3-bis((4-fluorophenyl)thio)) show pronounced redox behavior, making them candidates for electrochemical sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.